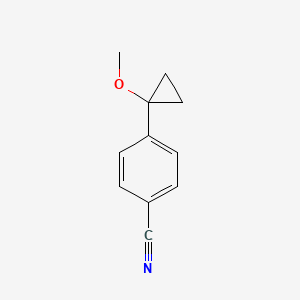
3-Bromo-2-chloro-5-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-5-(hydroxymethyl)phenol is an organic compound that features a bromine, chlorine, and hydroxymethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(hydroxymethyl)phenol typically involves the bromination and chlorination of a precursor phenol compoundThe reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-5-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of 3-Bromo-2-chloro-5-formylphenol or 3-Bromo-2-chloro-5-carboxyphenol.
Reduction: Formation of 3-Bromo-2-chloro-5-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-5-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-5-(hydroxymethyl)phenol involves its interaction with biological molecules. The compound can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The presence of halogen atoms enhances its reactivity, allowing it to interfere with essential biological processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-chlorosalicylaldehyde
- 2-Bromo-4-chloro-6-(hydroxymethyl)phenol
- 3-Bromo-2-chlorophenol
Uniqueness
3-Bromo-2-chloro-5-(hydroxymethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and hydroxymethyl groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H6BrClO2 |
|---|---|
Peso molecular |
237.48 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-5-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrClO2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,10-11H,3H2 |
Clave InChI |
IUVAJXNTVWNPQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)Cl)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15332988.png)
![N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine](/img/structure/B15332996.png)





![6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333031.png)

![1-[2-(2-Aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea](/img/structure/B15333037.png)
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15333038.png)
![5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15333041.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol](/img/structure/B15333053.png)
